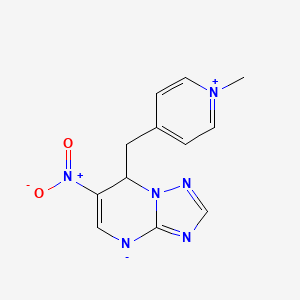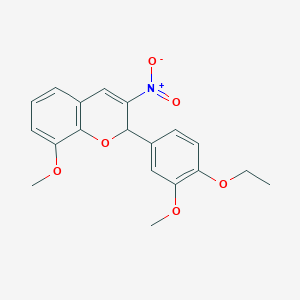
6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline, also known as EFMI, is a tetrahydroisoquinoline derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it has been suggested that it may act on different targets in the cell. 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to modulate the activity of neurotransmitters in the brain. It has also been proposed that 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline may interact with specific receptors in the brain and peripheral tissues, leading to its pharmacological effects.
Biochemical and Physiological Effects
6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have different biochemical and physiological effects, depending on the target tissue and the dose used. In cancer cells, 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has been found to inhibit cell proliferation, induce apoptosis, and modulate the expression of certain genes involved in cancer progression. In the brain, 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, and to have antipsychotic effects in animal models. 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has also been found to reduce pain sensitivity in rats, suggesting that it may have analgesic effects.
Advantages and Limitations for Lab Experiments
6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its high purity, stability, and solubility in different solvents. However, 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has some limitations, including its low water solubility and its potential toxicity at high doses. Therefore, careful dose-response studies and toxicity tests are required to evaluate the safety and efficacy of 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline in different experimental models.
Future Directions
6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has shown promising results in preclinical studies, but further research is needed to evaluate its potential as a therapeutic agent. Some of the future directions for 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline research include:
1. Evaluation of the pharmacokinetics and pharmacodynamics of 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline in different animal models and in humans.
2. Identification of the molecular targets of 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline and the signaling pathways involved in its pharmacological effects.
3. Development of new 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives with improved potency, selectivity, and safety profiles.
4. Investigation of the potential synergistic effects of 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline with other anticancer, antipsychotic, or analgesic drugs.
5. Evaluation of the efficacy of 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline in different cancer types, psychiatric disorders, and pain models.
6. Assessment of the long-term safety and toxicity of 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline in animal models and in humans.
In conclusion, 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative that has shown promising results in preclinical studies for its potential therapeutic applications. Further research is needed to evaluate its safety and efficacy in different experimental models and to identify its molecular targets and signaling pathways. 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline may represent a new class of drugs for cancer, psychiatric disorders, and pain management.
Scientific Research Applications
6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications, including its anticancer, antipsychotic, and analgesic effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has also been found to have antipsychotic effects in animal models and to reduce pain sensitivity in rats. These findings suggest that 6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline may be a promising candidate for the development of new drugs for cancer, psychiatric disorders, and pain management.
properties
IUPAC Name |
6-ethoxy-1-(2-fluorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-3-22-17-10-12-8-9-20-18(14(12)11-16(17)21-2)13-6-4-5-7-15(13)19/h4-7,10-11,18,20H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJTZVJQMXVXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-3-(2,4-diethoxyphenyl)-4-(2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293956.png)
![3-(4-chlorobenzyl)-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4293957.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B4293965.png)
![2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide](/img/structure/B4293971.png)

![ethyl 4-[5-({3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4293980.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4293984.png)
![methyl 3-[5-({3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4293992.png)

amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B4294010.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4294021.png)
![2-{[4-[4-(1-adamantyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4294029.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4294042.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4294048.png)